molecular formula C11H10O3S B1455831 Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 5556-20-7

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B1455831
CAS No.: 5556-20-7
M. Wt: 222.26 g/mol
InChI Key: KRXONUVWZRBHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7) is an organic compound with the molecular formula C11H10O3S and a molecular weight of 222.26 g/mol . This solid serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. The benzo[b]thiophene core is of significant interest in the development of novel therapeutic agents, with research indicating its potential in the design of enzyme inhibitors . Specifically, analogues within this chemical class have been explored as potent and selective inhibitors of Plasmodium N-myristoyltransferase (NMT), a promising drug target for malaria, demonstrating the potential of this scaffold in antiparasitic research . The structure features a carboxylic ester and a hydroxy group on the thiophene ring, making it a versatile intermediate for further synthetic modification and skeletal editing in the construction of complex sulfur-containing heterocycles . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use. Safety Information: This compound has a hazard statement of H302 (Harmful if swallowed) . Appropriate precautionary statements should be followed, including wearing protective gloves and eye protection, and if disposed of, it should be done through a licensed professional disposal company . It is recommended to store the product in a dark place, sealed in a dry environment at room temperature .

Properties

IUPAC Name

ethyl 3-hydroxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXONUVWZRBHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715645
Record name Ethyl 3-hydroxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5556-20-7
Record name Ethyl 3-hydroxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Hydroxybenzo[b]thiophene-2-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWE9H769Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclization of Mercaptoacrylic Acid Derivatives

A classical and widely applied method involves the cyclization of mercaptoacrylic acid or its esters to form the benzo[b]thiophene core with a hydroxy substituent at the 3-position.

  • Procedure :

    • Condensation of 2-mercaptobenzoate derivatives with ethyl bromoacetate in the presence of strong bases such as potassium tert-butoxide in dry tetrahydrofuran (THF) at low temperature (0 °C), followed by warming to room temperature.
    • After quenching with acid (e.g., 2 M HCl), the product is extracted and purified, yielding ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate as a yellow solid with high yield (~88%).
    • This method leverages the nucleophilic attack of the mercapto group on the bromoacetate, followed by intramolecular cyclization to form the thiophene ring with the hydroxy group at the 3-position.
  • Key Reference :

    • The synthesis described in the study by Bagley et al. (2012) provides a robust and efficient approach using potassium tert-butoxide and ethyl bromoacetate in THF, with detailed NMR characterization confirming the product structure.

Condensation of Hydroxybenzaldehydes or Ketones with Rhodamine Followed by Cyclization

Another approach involves the formation of mercaptoacrylic acid intermediates from hydroxybenzaldehydes or ketones, which are then cyclized to the benzo[b]thiophene derivative.

  • Procedure :

    • Hydroxybenzaldehyde or corresponding ketones are condensed with rhodamine under alkaline conditions to form benzylidene rhodamine derivatives.
    • These intermediates undergo alkaline hydrolysis to yield mercaptoacrylic acids.
    • Cyclization is then achieved using halogenating agents such as iodine or chlorine in solvents like 1,4-dioxane, producing hydroxybenzo[b]thiophene-2-carboxylic acids.
    • Subsequent esterification with ethanol and acid catalysts yields the ethyl ester derivative.
  • Advantages :

    • This method allows selective introduction of hydroxy groups at different positions on the benzo[b]thiophene ring by choosing appropriate hydroxybenzaldehyde precursors.
    • It also enables the synthesis of various hydroxy-substituted benzo[b]thiophenes, including 4-, 5-, 6-, and 7-hydroxy derivatives.
  • Key Reference :

    • Mukherjee et al. (2001) detail this approach with reaction schemes and yields, emphasizing the versatility of the cyclization step and the ability to modify substitution patterns.

Diazotization and Functional Group Transformations from Aminobenzo[b]thiophenes

Functionalization of benzo[b]thiophene derivatives via diazotization of amino precursors followed by substitution reactions is another route to 3-hydroxy derivatives.

  • Procedure :

    • Starting from 3-aminobenzo[b]thiophene-2-carboxylate, diazotization with nitrous acid is performed under cold conditions.
    • The diazonium intermediate is then hydrolyzed or reacted with nucleophiles to introduce the hydroxy group at the 3-position.
    • This method is often combined with microwave-assisted synthesis to improve reaction rates and yields.
  • Advantages :

    • Provides a route to selectively functionalize the 3-position on the benzo[b]thiophene scaffold.
    • Microwave-assisted methods reduce reaction times significantly, enhancing efficiency.
  • Key Reference :

    • Bagley et al. (2015) describe microwave-assisted synthesis of 3-aminobenzo[b]thiophenes and subsequent transformations to hydroxy derivatives, with detailed reaction conditions and substrate scope.

Esterification and Cyclization via Xanthate Intermediates

A patented method outlines the synthesis of mthis compound, which can be converted to the ethyl ester analog.

  • Procedure :

    • Starting from anthranilic acid derivatives, diazotization is followed by reaction with potassium ethyl xanthate to form thioglycolic acid derivatives.
    • These intermediates undergo basic hydrolysis and reaction with sodium chloroacetate to yield 2-carboxyphenylthioglycolic acid.
    • Esterification is then performed using sulfuric acid and methanol to give methyl esters.
    • Treatment with sodium methylate in methanol induces internal condensation and cyclization, forming mthis compound.
    • Ethyl esters can be obtained by analogous procedures substituting methanol with ethanol.
  • Key Reference :

    • US Patent US3413308A describes this multi-step synthetic route with detailed reaction conditions, solvents (e.g., xylene, chlorobenzene), and purification methods.

Synthesis via Aldehyde and Ethyl Thioglycolate Condensation

  • Procedure :

    • Under inert atmosphere, ethyl thioglycolate is condensed with substituted benzaldehydes in the presence of bases such as triethylamine or potassium carbonate in polar aprotic solvents (DMSO or DMF) at elevated temperatures (60–80 °C).
    • The reaction mixture is stirred for several hours, then poured into ice-water to precipitate the product.
    • The solid is filtered, washed, and recrystallized from methanol or other solvents to yield ethyl benzo[b]thiophene-2-carboxylate derivatives with hydroxy substitution.
  • Key Reference :

    • A 2022 study and patent adaptations provide protocols for this method, emphasizing its utility for halogenated and trifluoromethyl-substituted benzo[b]thiophenes, which can be adapted for hydroxy derivatives by suitable choice of starting aldehydes.

Summary Table of Preparation Methods

Method Number Starting Materials Key Reagents/Conditions Product Yield & Purity Advantages Key References
1 Methyl 2-mercaptobenzoate, Ethyl bromoacetate Potassium tert-butoxide, THF, 0 °C to rt ~88%, yellow solid High yield, straightforward
2 Hydroxybenzaldehydes, Rhodamine Alkaline hydrolysis, Iodine/Chlorine, 1,4-dioxane Moderate to high, solid products Versatile substitution patterns
3 3-Aminobenzo[b]thiophene esters Diazotization, microwave-assisted synthesis High yield, rapid synthesis Selective 3-hydroxy substitution
4 Anthranilic acid derivatives Diazotization, potassium ethyl xanthate, esterification Multi-step, moderate yield Multi-step, scalable
5 Substituted benzaldehydes, ethyl thioglycolate Triethylamine or K2CO3, DMSO/DMF, 60–80 °C Moderate to high Applicable to various substituents

Detailed Research Findings and Notes

  • The cyclization approach (Method 1) is favored for its simplicity and high yield, suitable for large-scale synthesis. The use of potassium tert-butoxide is critical for deprotonation and facilitating nucleophilic substitution and ring closure.

  • Microwave-assisted methods (Method 3) significantly reduce reaction times and improve yields, especially useful in medicinal chemistry for rapid analog synthesis.

  • The patented multi-step synthesis (Method 4) provides a robust route from simple aromatic amines but involves several purification and reaction steps, making it more suitable for specialized applications.

  • The condensation of aldehydes with ethyl thioglycolate (Method 5) is adaptable for various substituents, enabling the synthesis of halogenated or trifluoromethyl derivatives, which can be further functionalized to hydroxy derivatives.

  • Purification techniques commonly include recrystallization from solvents like dioxane, ethanol, or methanol, and washing with hot glacial acetic acid or brine to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Synthesis Overview

Step Reagents Conditions Yield
1Ethyl thioglycolate, halogenated benzaldehydeAnhydrous DMSO, 80 °CHigh
2NaOH, ethanolRoom temperature overnightModerate
3Acidification with HClWater extractionVariable

Antimicrobial Activity

Research indicates that derivatives of ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity .

Anticancer Potential

The compound has also been evaluated for anticancer activities. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Research continues to explore its efficacy against different cancer types, making it a promising candidate for future therapeutic developments .

Organic Electronics

This compound is being investigated for its role in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its potential use in electronic devices .

Pesticidal Applications

The compound has been explored for use in agricultural settings as a pesticide. Its derivatives have shown effectiveness against pests and pathogens affecting crops. The formulation of these compounds can be tailored to enhance their application efficiency in pest control strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Fedi et al. (2022) synthesized various benzo[b]thiophene derivatives, including this compound. The results demonstrated that certain derivatives had minimum inhibitory concentrations effective against Staphylococcus aureus, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another study published in the Chinese Journal of Chemistry, researchers evaluated the anticancer properties of this compound derivatives against several cancer cell lines. The findings indicated significant cytotoxic effects, suggesting that further development could lead to new cancer therapies .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents/Modifications Molecular Weight Similarity Score Key Properties/Applications Reference
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (5556-20-7) -OH (C3), -COOEt (C2) 222.26 1.00 (Baseline) Baseline structure; synthetic intermediate
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1393803-55-8) -Cl (C7), -COOH (C2) 228.65 0.88 Enhanced electronic effects; potential drug intermediate
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (1825392-01-5) -Cl (C7), -COOEt (C2) 256.71 0.84 Increased lipophilicity; halogenated derivative
Mthis compound 1,1-dioxide (21211-28-9) Sulfone group (1,1-dioxide) 240.23 N/A Higher polarity; altered reactivity in cycloadditions
Ethyl 5-hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b) -OH (C5), two ketone groups (C4, C7), -Ph (C3) 328.33 N/A Photoactive; used in CAN-mediated cycloadditions
Methyl 5-aminobenzo[b]thiophene-2-carboxylate (20699-85-8) -NH₂ (C5) 207.24 N/A Improved solubility; potential pharmacophore

Key Comparative Insights :

Substituent Effects :

  • Halogenation : Chlorination at position 7 (e.g., 7-chloro derivatives) increases molecular weight and lipophilicity, which may enhance membrane permeability in drug design .
  • Sulfone vs. Hydroxyl : The sulfone group in Mthis compound 1,1-dioxide introduces strong electron-withdrawing effects, altering reactivity in photochemical reactions compared to the hydroxyl group .

Biological Activity: Derivatives with amino (e.g., -NH₂) or benzoylamino groups (e.g., Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate) exhibit enhanced binding to enzymatic targets like SARS-CoV-2 MPRO due to additional hydrogen-bonding interactions .

Synthetic Utility: Ethyl 5-hydroxy-4,7-dioxo-3-phenyl derivatives serve as precursors for photoinduced cycloadditions, enabling the synthesis of fused-ring systems like thieno[2,3-f]benzofurans . Amino-substituted derivatives (e.g., Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate) are synthesized via bromination and nucleophilic substitution, highlighting divergent synthetic pathways .

Physical Properties :

  • The parent compound (5556-20-7) has a higher boiling point (344.4°C) compared to methyl esters (e.g., Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate, 32822-84-7), reflecting differences in volatility due to ester chain length .

Research Findings and Data Trends

  • Similarity Analysis : Compounds with chlorine or sulfone substituents show >80% structural similarity to this compound, suggesting shared reactivity profiles .
  • Biological Relevance : Imidazole- and benzoyl-substituted analogs demonstrate potent inhibitory activity (DAS values >5.0) against viral proteases, underscoring the importance of side-chain modifications .

Biological Activity

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound is characterized by a benzo[b]thiophene core with hydroxyl and ethyl ester functional groups. Its molecular formula is C₁₃H₁₂O₃S, with a molecular weight of approximately 248.30 g/mol. The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antioxidant Activity : The compound's structure suggests potential interactions with oxidative stress pathways, which could be beneficial in mitigating oxidative damage in cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : It may bind to specific enzymes or receptors, modulating their activity. This interaction can influence metabolic pathways related to cell growth and apoptosis.
  • Oxidative Stress Modulation : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells, which is crucial for cancer prevention and treatment.

Case Studies

  • Anticancer Activity :
    • A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 12 µM across different cell types.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Data Summary

Biological ActivityObserved EffectIC50/MIC Values
AnticancerCell proliferation inhibition8 - 12 µM
AntimicrobialBacterial growth inhibitionMIC: 32 - 64 µg/mL
AntioxidantReduction of oxidative stressNot quantified

Future Directions

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Further elucidation of its interaction with specific molecular targets will enhance understanding of its therapeutic potential.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and efficacy in clinical settings.
  • Clinical Trials : Future studies should aim to evaluate the safety and efficacy of this compound in human trials, particularly for cancer therapy and infectious diseases.

Q & A

Q. What are the common synthetic routes for Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A representative procedure involves reacting methyl 2-mercaptobenzoate with ethyl bromoacetate in dry THF under basic conditions (potassium tert-butoxide) at 0°C. After quenching with HCl, the product is extracted with ethyl acetate and purified . This method emphasizes the importance of controlling reaction temperature and stoichiometry to avoid side products like disulfides.

Q. How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer: Characterization includes:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the ester and hydroxyl groups (e.g., δ ~4.3 ppm for the ethyl ester group and δ ~10 ppm for the hydroxyl proton) .
  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O ester) and ~3200 cm1^{-1} (O-H stretch) are diagnostic .
  • Mass Spectrometry: Molecular ion peaks at m/z 222.26 (M+^+) align with the molecular formula C11_{11}H10_{10}O3_3S .

Q. What are the key reactivity patterns of the compound under basic or acidic conditions?

Methodological Answer:

  • Ester Hydrolysis: Under acidic conditions (e.g., HCl in dioxane), the ethyl ester group hydrolyzes to a carboxylic acid, enabling further functionalization .
  • Electrophilic Substitution: The hydroxyl group at position 3 directs electrophiles (e.g., halogens) to the thiophene ring, facilitating derivatives like 3-chloro analogs .

Advanced Research Questions

Q. How can Pd-catalyzed transformations expand the utility of this compound in heterocyclic chemistry?

Methodological Answer: Pd-catalyzed cross-coupling reactions enable modular derivatization:

  • Suzuki Coupling: The hydroxyl group can be converted to a triflate (using Tf2_2O), which reacts with aryl boronic acids to yield 3-aryl derivatives (e.g., 3-phenylthieno[3,4-b]thiophene-2-carboxylate, 97% yield) .
  • Sonogashira Coupling: Ethynylbenzene reacts with the triflate intermediate to form 3-alkynyl derivatives (91% yield), useful in optoelectronic materials .

Q. What strategies resolve contradictions in reaction yields when synthesizing derivatives?

Methodological Answer: Yield discrepancies often arise from competing pathways. For example:

Reaction Condition Yield (%) Key Factor
Cu catalysis (traditional)<30%Poor substrate scope and side reactions
Pd catalysis (optimized)86–97%Ligand choice (e.g., XPhos) and solvent (toluene)
Adjusting catalyst loading (5 mol% Pd) and base (K3_3PO4_4) minimizes side reactions like over-alkylation .

Q. How does the compound serve as an intermediate in kinase inhibitor development?

Methodological Answer: The thiophene core is a scaffold for kinase inhibitors. For example:

  • Tyrosine Kinase Inhibitors: Ethyl 3-aminopyrido[3,2-b]thiophene-2-carboxylate (a derivative) is synthesized via nucleophilic substitution, followed by coupling with pharmacophores like benzamide groups .
  • Structure-Activity Relationship (SAR): Modifications at the 3-position (e.g., introducing amino or alkyl groups) enhance binding affinity to ATP pockets .

Data Contradiction Analysis

Issue: Conflicting reports on the stability of the hydroxyl group during alkylation.
Resolution:

  • Methylation Stability: Methylation with methyl iodide in DMF proceeds cleanly (85% yield) , while bulkier alkyl groups (e.g., tert-butyl) require protecting groups (e.g., TBSCl) to prevent elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.